4-(4-((Difluoromethyl)thio)phenyl)-5-(4-fluorophenyl)-4h-1,2,4-triazole-3-thiol
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the difluoromethylthio group could potentially be introduced via a nucleophilic substitution reaction . The 1,2,4-triazole group could be formed through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic phenyl groups and the 1,2,4-triazole group suggest that the compound could have a planar structure. The electronegative fluorine atoms in the difluoromethylthio group could induce a dipole moment, making the compound polar .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The phenyl groups might undergo electrophilic aromatic substitution reactions, while the 1,2,4-triazole group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism of action would depend on its interactions with biological targets in the body. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the other reactants and the conditions of the reaction .
Future Directions
Properties
IUPAC Name |
4-[4-(difluoromethylsulfanyl)phenyl]-3-(4-fluorophenyl)-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3S2/c16-10-3-1-9(2-4-10)13-19-20-15(22)21(13)11-5-7-12(8-6-11)23-14(17)18/h1-8,14H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDZFWASYWMLIGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)N2C3=CC=C(C=C3)SC(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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